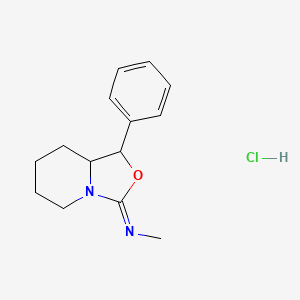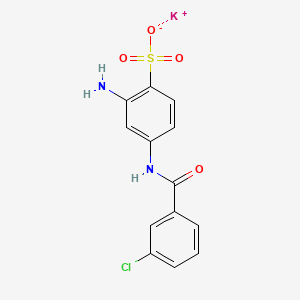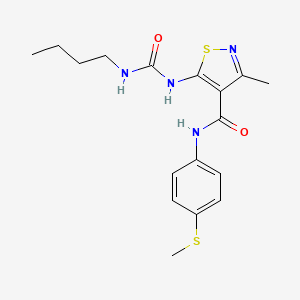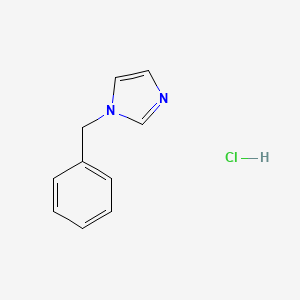
1,4-Butanediamine adipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is formed by the reaction of 1,4-butanediamine and adipic acid. This compound is of significant interest due to its applications in the synthesis of polyamides and other polymers .
準備方法
1,4-Butanediamine adipate can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-dibromobutyl amine with phthalimide potassium, followed by hydrolysis to yield 1,4-butanediamine . This diamine is then reacted with adipic acid to form the desired compound. Industrial production often involves the fermentation of glucose using metabolically engineered strains of Escherichia coli to produce bio-based 1,4-butanediamine, which is then combined with adipic acid .
化学反応の分析
1,4-Butanediamine adipate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Butanediamine adipate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,4-butanediamine adipate involves its interaction with various molecular targets and pathways. In biochemical applications, it can act as a precursor to polyamides, which are important in the formation of structural materials. The compound’s amine groups allow it to participate in various chemical reactions, facilitating its incorporation into larger molecular structures .
類似化合物との比較
1,4-Butanediamine adipate can be compared to other similar compounds such as:
1,5-Pentamethylenediamine: Another diamine used in polymer synthesis.
1,4-Butanediol: A related compound used in the production of polyurethanes and other polymers.
Adipic acid: The dicarboxylic acid component of this compound, also used in the production of nylon and other polyamides.
The uniqueness of this compound lies in its specific combination of 1,4-butanediamine and adipic acid, which imparts distinct properties to the resulting polymers, such as enhanced mechanical strength and thermal stability .
特性
CAS番号 |
50327-77-0 |
|---|---|
分子式 |
C10H22N2O4 |
分子量 |
234.29 g/mol |
IUPAC名 |
butane-1,4-diamine;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H12N2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);1-6H2 |
InChIキー |
SHPVGWLRFPFLNE-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)O)CC(=O)O.C(CCN)CN |
関連するCAS |
62361-39-1 50327-77-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)





![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)


